(+)-KDT501

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

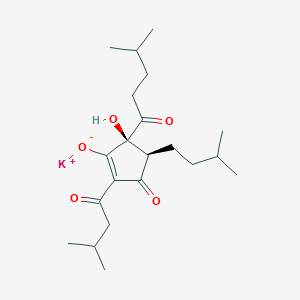

C21H33KO5 |

|---|---|

Molecular Weight |

404.6 g/mol |

IUPAC Name |

potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate |

InChI |

InChI=1S/C21H34O5.K/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4;/h12-15,25-26H,7-11H2,1-6H3;/q;+1/p-1/t15-,21+;/m0./s1 |

InChI Key |

GSYUJDSXIXKQIB-QWABXWKJSA-M |

Isomeric SMILES |

CC(C)CC[C@H]1C(=O)C(=C([C@@]1(C(=O)CCC(C)C)O)[O-])C(=O)CC(C)C.[K+] |

Canonical SMILES |

CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)[O-])C(=O)CC(C)C.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (+)-KDT501

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-KDT501, a stereochemically pure substituted 1,3-cyclopentadione derived from hops (Humulus lupulus), is a novel therapeutic agent with significant potential in the management of metabolic diseases.[1][2] Also known as isorhamnetin, this compound has demonstrated a unique pharmacological profile, distinct from existing treatments for type 2 diabetes such as metformin (B114582) and thiazolidinediones (TZDs).[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving the modulation of key signaling pathways related to inflammation and metabolism. It is a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1][2][3] Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]

PPARγ Agonism and Metabolic Regulation

As a partial PPARγ agonist, this compound influences the expression of genes involved in insulin (B600854) sensitivity, adipogenesis, and lipid metabolism.[1][2] Unlike full PPARγ agonists like rosiglitazone, this compound exhibits a distinct gene expression profile, suggesting a pleiotropic biological activity.[1][2] This partial agonism may contribute to its favorable safety profile, potentially avoiding some of the side effects associated with full PPARγ agonists.

Anti-inflammatory Effects via NF-κB Inhibition

Chronic low-grade inflammation is a key contributor to insulin resistance and the pathogenesis of type 2 diabetes. This compound has demonstrated potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Result | Reference |

| Lipogenesis | 3T3-L1 adipocytes | 25 µM | 2-fold increase | [1][4] |

| Lipogenesis | Human subcutaneous adipocytes | 10 µM | 2.4-fold increase | [1][4] |

| MCP-1 Secretion (LPS-stimulated) | THP-1 monocytes | 10 µM | Significant reduction | [1][4] |

| IL-6 Secretion (LPS-stimulated) | THP-1 monocytes | 10 µM | Significant reduction | [1][4] |

| TNF-α Secretion (LPS-stimulated) | THP-1 monocytes | 10 µM | Significant reduction | [1][4] |

Table 2: Efficacy of this compound in Rodent Models of Diabetes

| Parameter | Animal Model | Dose | Duration | Result | Reference |

| Fed Blood Glucose | DIO mice | 200 mg/kg bid | 30 days | Significant reduction | [1] |

| Glucose AUC (OGTT) | DIO mice | 200 mg/kg bid | 30 days | Significant reduction | [1] |

| Body Fat | DIO mice | 200 mg/kg bid | 30 days | Significant reduction | [3] |

| Hemoglobin A1c | ZDF rats | 200 mg/kg bid | 32 days | Significant reduction | [1][4] |

| Total Cholesterol | ZDF rats | 200 mg/kg bid | 32 days | Significant reduction | [1][4] |

| Triglycerides | ZDF rats | 200 mg/kg bid | 30 days | Significant reduction | [1][4] |

Table 3: Efficacy of this compound in a Phase 2 Clinical Trial

| Parameter | Patient Population | Dose | Duration | Result | Reference |

| Plasma Triglycerides (4h post-meal) | Insulin-resistant, prediabetic | Up to 1000 mg bid | 28 days | Significant reduction (185 ± 13 to 155 ± 13 mg/dL) | [5][6] |

| Plasma Adiponectin | Insulin-resistant, prediabetic | Up to 1000 mg bid | 28 days | Significant increase | [5][6] |

| High-Molecular-Weight Adiponectin | Insulin-resistant, prediabetic | Up to 1000 mg bid | 28 days | Significant increase | [5][6] |

| Plasma TNF-α | Insulin-resistant, prediabetic | Up to 1000 mg bid | 28 days | Significant decrease | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Lipogenesis Assay

-

Cell Lines: 3T3-L1 preadipocytes and primary human subcutaneous preadipocytes.

-

Differentiation: Preadipocytes are differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and isobutylmethylxanthine).

-

Treatment: Differentiated adipocytes are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 6-10 days). Rosiglitazone is often used as a positive control.

-

Quantification of Lipid Accumulation: Intracellular lipid accumulation is quantified using Oil Red O staining. The stained lipid droplets are then extracted with isopropanol, and the absorbance is measured spectrophotometrically. Results are typically expressed as fold induction compared to the vehicle control.[1][4]

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodent Models

-

Animal Models: Diet-induced obese (DIO) mice or Zucker Diabetic Fatty (ZDF) rats.

-

Acclimatization and Treatment: Animals are acclimated to the housing conditions and then treated orally with this compound, a vehicle control, or comparator drugs (e.g., metformin, pioglitazone) twice daily for a specified duration (e.g., 30 days).

-

Fasting: Prior to the OGTT, animals are fasted overnight.

-

Glucose Challenge: A baseline blood sample is collected, followed by an oral gavage of a glucose solution (e.g., 2 g/kg).

-

Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

-

Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.[1]

Human Clinical Trial for Metabolic Parameters

-

Study Population: Obese, insulin-resistant, and prediabetic human participants.

-

Study Design: Open-label, dose-escalating study.

-

Intervention: Participants receive escalating doses of this compound (up to a maximum of 1000 mg twice daily) for a total of 28 days.

-

Outcome Measures:

-

Lipid Metabolism: A lipid tolerance test is performed before and after the treatment period. Fasting and postprandial (4 hours after a standardized fatty meal) plasma triglyceride levels are measured.

-

Inflammatory Markers and Adipokines: Fasting plasma levels of TNF-α, adiponectin, and high-molecular-weight adiponectin are measured at baseline and at the end of the treatment period.

-

Carbohydrate Metabolism: An oral glucose tolerance test (OGTT) is performed to assess changes in glucose tolerance.

-

-

Safety and Tolerability: Adverse events are monitored throughout the study.[5][6]

Conclusion

This compound is a promising therapeutic candidate for the treatment of type 2 diabetes and related metabolic disorders. Its unique mechanism of action, combining partial PPARγ agonism with potent anti-inflammatory effects, distinguishes it from currently available therapies. Preclinical and early-phase clinical studies have demonstrated its efficacy in improving glucose and lipid metabolism, as well as reducing markers of systemic inflammation. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel compound.

References

- 1. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | PLOS One [journals.plos.org]

- 5. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

(+)-KDT501 chemical structure and properties

An In-depth Technical Guide to (+)-KDT501 For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a novel, stereochemically pure therapeutic agent derived from hops (Humulus lupulus).[1] It is chemically classified as the potassium salt of the n-(isobutyl) congener of a tetrahydro-iso-α-acid, a type of isohumulone.[2] Extensive preclinical and early-phase clinical research has demonstrated its potential in treating metabolic disorders. This compound exhibits a unique, multi-faceted mechanism of action that includes potent anti-inflammatory effects, partial PPARγ agonism, and modulation of key metabolic signaling pathways through activation of bitter taste receptors.[1][3][4] This document provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and pharmacological effects, supported by data from key experimental studies.

Chemical Structure and Properties

This compound is a substituted 1,3-cyclopentadione.[1] Its specific stereochemistry has been defined, distinguishing it from heterogeneous mixtures of hop extracts previously studied.[1]

Chemical Structure

The chemical structure of the this compound anion is depicted below. It features a cyclopentenone core with multiple acyl and alkyl side chains.

Physicochemical Properties

Key chemical identifiers and properties for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | potassium (1R,5S)-2-hydroxy-3-(3-methylbutanoyl)-5-(3-methylbutyl)-1-(4-methylpentanoyl)-4-oxocyclopent-2-en-1-olate | [5] |

| Synonyms | (+)-cis-Tetrahydroisohumulone potassium salt, Potassium salt of the n-(isobutyl) congener of a tetrahydro iso-α-acid | [2] |

| Molecular Formula | C₂₁H₃₃KO₅ | [5] |

| Molecular Weight | 404.6 g/mol | [5] |

Pharmacodynamics and Mechanism of Action

This compound has a pleiotropic mechanism of action, targeting multiple pathways involved in inflammation and metabolism. This differentiates it from traditional single-target metabolic drugs like metformin (B114582) or full PPARγ agonists.[1][3]

Primary Mechanisms

-

Bitter Taste Receptor (TAS2R) Agonism : this compound is a selective agonist for the human bitter taste receptor TAS2R1 and its mouse ortholog, mTas2r108, which are expressed in enteroendocrine L-cells of the gastrointestinal tract.[4][6]

-

Partial PPARγ Agonism : The compound exhibits weak, partial agonist activity on Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][3] This modest activity contributes to adipocyte differentiation and lipogenesis but avoids the side effects associated with full PPARγ agonists like rosiglitazone.[1]

-

β-Adrenergic Sensitization : In adipocytes, this compound potentiates β-adrenergic signaling, which enhances mitochondrial function, fatty acid oxidation, and the expression of thermogenic genes.

Signaling Pathways

Activation of intestinal TAS2R1 by this compound triggers a G-protein-coupled signaling cascade, leading to the release of glucagon-like peptide-1 (GLP-1).[4] GLP-1 is a critical incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, promoting glucose homeostasis.[7]

The potentiation of β-adrenergic signaling in adipocytes leads to increased mitochondrial activity and post-transcriptional secretion of adiponectin, an insulin-sensitizing hormone.

References

- 1. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kdt-501 | C21H33KO5 | CID 71587993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrahydro-iso-alpha Acids Antagonize Estrogen Receptor Alpha Activity in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahydro-iso-alpha Acids Antagonize Estrogen Receptor Alpha Activity in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

(+)-KDT501 discovery and origin

An In-depth Technical Guide to the Discovery and Origin of (+)-KDT501

Introduction

This compound is a novel, stereochemically pure, substituted 1,3-cyclopentadione that has demonstrated promising therapeutic potential for metabolic diseases, particularly type 2 diabetes and insulin (B600854) resistance.[1][2][3] This technical guide provides a comprehensive overview of the discovery, origin, and preclinical and clinical evaluation of this compound, with a focus on its mechanism of action, supported by quantitative data and detailed experimental protocols.

Discovery and Origin

This compound is a semi-synthetic compound chemically derived from extracts of hops (Humulus lupulus), a plant widely used in the brewing industry.[1][2][3] The development of this compound originated from research into the anti-inflammatory and anti-diabetic properties of hop extracts.[1][4] Specifically, it is the potassium salt of the n-(isobutyl) congener of a tetrahydro iso-alpha acid, also known as an isohumulone.[4][5][6] Researchers developed a method to create this stereochemically pure molecule, which maintains the biological activity of natural isohumulones and has shown consistent metabolic effects in both rodent models and human clinical trials.[3]

Mechanism of Action

This compound exhibits a pleiotropic mechanism of action, engaging multiple pathways to exert its anti-diabetic and anti-inflammatory effects. This multifaceted activity distinguishes it from other metabolic disease therapeutics like metformin (B114582) and full PPARγ agonists.[1][2]

1. Bitter Taste Receptor Agonism and GLP-1 Secretion: A primary mechanism of action for this compound is its function as a selective agonist for the human bitter taste receptor TAS2R1 and the mouse ortholog, mTAS2R108.[3][7][8] These receptors are present in the gastrointestinal tract. Activation of these receptors in enteroendocrine cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[7] GLP-1, in turn, enhances insulin secretion, inhibits glucagon (B607659) release, and improves overall glucose homeostasis.[7]

2. Adipocyte Function and Adiponectin Secretion: In human subcutaneous white adipose tissue (SC WAT), this compound has been shown to increase the secretion of total and high-molecular-weight (HMW) adiponectin.[5][6][9] This effect occurs via a post-transcriptional mechanism, as adiponectin gene expression remains unchanged.[5][6] The increased secretion is linked to the ability of this compound to potentiate β-adrenergic signaling and enhance mitochondrial function in adipocytes.[5][9]

3. Anti-Inflammatory Effects: this compound demonstrates significant anti-inflammatory properties. In monocytic cells, it reduces the secretion of pro-inflammatory mediators such as MCP-1, RANTES, and IL-6 following stimulation by lipopolysaccharide (LPS).[1] This anti-inflammatory activity appears to be independent of PPARγ activation, distinguishing it from thiazolidinediones (TZDs).[1] Previous studies on hop extracts suggest that the anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway.[1]

4. Partial PPARγ Agonism and Lipogenesis: While distinct from full PPARγ agonists like rosiglitazone, this compound does exhibit modest, partial agonist activity for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] This activity contributes to its effects on lipogenesis in both 3T3L1 and human subcutaneous adipocytes.[1] However, its gene expression profile differs significantly from that of full PPARγ agonists, suggesting a unique mode of interaction with this receptor.[1][2]

Signaling and Experimental Workflow Diagrams

Quantitative Data Summary

Table 1: Effects of this compound in a Phase II Human Clinical Trial

Study Population: 9 obese, insulin-resistant participants treated for 28 days.

| Parameter | Baseline (Mean ± SEM) | Post-Treatment (Mean ± SEM) | P-value |

| 4-hr Post-Meal Triglycerides | 185 ± 13 mg/dL | 155 ± 13 mg/dL | < 0.05 |

| Plasma Adiponectin | Increased Significantly | - | < 0.05 |

| HMW Adiponectin | Increased Significantly | - | < 0.05 |

| Plasma TNF-α | Decreased Significantly | - | < 0.05 |

| Adiponectin Secretion (SC WAT) | - | 1.5-fold increase | < 0.05 |

| Data sourced from references[4][6][10][11]. |

Table 2: Effects of this compound on Adipose Tissue Gene Expression

Study: Subcutaneous adipose tissue biopsies from human participants.

| Gene | Function | Fold Change | P-value |

| ACACA | Fatty acid synthesis | 0.86 | 0.038 |

| DGAT | Triglyceride formation | 0.87 | 0.043 |

| LPL | Lipid/lipoprotein uptake | Tended to be reduced | 0.068 |

| Data sourced from reference[5]. |

Table 3: Anti-Inflammatory Effects of this compound in THP-1 Monocytes

Assay: LPS-stimulated cytokine secretion.

| Inflammatory Mediator | Effect of this compound (6.25 to 50 µM) |

| MCP-1 | Dose-dependent reduction |

| RANTES | Dose-dependent reduction |

| IL-6 | Dose-dependent reduction |

| Data sourced from reference[1]. |

Table 4: Effects of this compound on Lipogenesis in Adipocytes

| Cell Type | Compound | Fold Induction vs. Control |

| 3T3L1 Adipocytes | This compound (max dose) | ~2.0 |

| 3T3L1 Adipocytes | Rosiglitazone (10 µM) | ~2.8 |

| Human Subcutaneous Adipocytes | This compound (10 µM) | 2.4 |

| Human Subcutaneous Adipocytes | Rosiglitazone (1 µM) | 10.3 |

| Data sourced from reference[1]. |

Table 5: Effects of this compound in Rodent Models of Diabetes

| Model | Parameter | Outcome |

| DIO Mouse | Fed Blood Glucose | Significantly reduced |

| Glucose/Insulin AUC (OGTT) | Significantly reduced | |

| Body Fat | Significantly reduced | |

| ZDF Rat | Fed Glucose | Significantly reduced |

| Fasting Plasma Glucose | Significantly reduced | |

| Plasma Hemoglobin A1c (HbA1c) | Significant, dose-dependent reduction | |

| Weight Gain | Significant, dose-dependent reduction | |

| Total Cholesterol | Significant, dose-dependent reduction | |

| Triglycerides | Significant, dose-dependent reduction | |

| Data sourced from references[1][2]. |

Experimental Protocols

Phase II Human Clinical Trial (NCT02444910)

-

Objective: To evaluate the effect of this compound on metabolic parameters in obese, insulin-resistant humans.[9][10]

-

Participants: Nine obese individuals with either prediabetes or normal glucose tolerance plus three features of the metabolic syndrome.[6][9][10]

-

Intervention: Participants were treated with escalating oral doses of this compound to a maximum of 1000 mg every 12 hours for a total of 28 days.[10][11]

-

Outcome Measures:

-

Carbohydrate Metabolism: Assessed via oral glucose tolerance test (OGTT), homeostatic model of insulin resistance (HOMA-IR), and euglycemic clamp.[10][11]

-

Lipid Metabolism: Assessed via fasting plasma lipids and a lipid tolerance test (response to a standardized fatty meal).[10][11]

-

Inflammatory Markers: Plasma levels of adiponectin, HMW adiponectin, and TNF-α were measured.[10][11]

-

Adipose Tissue Explant Analysis

-

Objective: To determine the direct effect of this compound treatment on adiponectin secretion from human adipose tissue.[5][6]

-

Methodology:

-

Subcutaneous white adipose tissue (SC WAT) biopsies were obtained from participants before and after the 28-day treatment period.[5][6][9]

-

Adipose tissue explants were incubated in Dulbecco's Modified Eagle's Medium (DMEM) for 1 hour at 37°C.[5]

-

The concentrations of total and HMW adiponectin in the DMEM were quantified using an enzyme-linked immunosorbent assay (ELISA).[5]

-

Gene expression in corresponding adipose tissue was analyzed using the Nanostring nCounter multiplex system to assess transcriptional changes.[5]

-

In Vitro Anti-inflammatory Assay

-

Objective: To measure the anti-inflammatory activity of this compound.[1]

-

Cell Line: Human monocytic THP-1 cells, which express PPARγ.[1]

-

Methodology:

-

THP-1 cells were pre-incubated for 1 hour with various concentrations of this compound (6.25 to 50 µM) or control compounds.[1][12]

-

Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) overnight.[1][12]

-

Levels of the inflammatory mediators MCP-1, IL-6, and RANTES in the cell culture medium were quantified.[1][12]

-

Zucker Diabetic Fatty (ZDF) Rat Model

-

Objective: To evaluate the anti-diabetic efficacy of this compound in a genetic model of obesity and type 2 diabetes.[1]

-

Animals: Male ZDF rats (7 weeks old) with fasting glucose between 150–350 mg/dL.[1]

-

Methodology:

-

Rats were randomized into groups (n=10 per group) based on glucose and body weight.[1]

-

Test articles, including this compound (100, 150, or 200 mg/kg), metformin (200 mg/kg), pioglitazone (B448) (30 mg/kg), or a vehicle control, were prepared in 0.5% methylcellulose (B11928114) + 0.2% Tween 80.[1]

-

Compounds were administered by oral gavage twice daily for up to 32 days.[1]

-

Metabolic parameters including body weight, fed blood glucose, HbA1c, total cholesterol, triglycerides, and glucose tolerance (via OGTT) were measured throughout the study.[1]

-

Conclusion

This compound is a novel therapeutic agent derived from hops with a unique, multi-pronged mechanism of action that favorably impacts glucose metabolism, lipid profiles, and systemic inflammation. Its discovery and development highlight a successful translation from a natural product origin to a stereochemically pure clinical candidate. Preclinical and Phase II clinical data demonstrate its potential to improve metabolic health by enhancing adipocyte function, reducing inflammation, and modulating gut hormone secretion. These distinct pharmacological effects suggest that this compound could be a valuable therapeutic option for managing type 2 diabetes and related metabolic syndromes.[1][2]

References

- 1. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans [frontiersin.org]

- 6. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | PLOS One [journals.plos.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (+)-KDT501: A Novel Isohumulone for Metabolic and Inflammatory Disorders

Abstract

This compound is a novel, stereochemically pure isohumulone, representing a new class of therapeutic agents with potential applications in metabolic and inflammatory diseases.[1][2] Derived from hop extracts (Humulus lupulus), this substituted 1,3-cyclopentadione has demonstrated a unique pharmacological profile, distinct from existing treatments for type 2 diabetes (T2D) such as metformin (B114582) and thiazolidinediones.[1][3] Preclinical and clinical studies have revealed its pleiotropic effects, including improvements in glucose homeostasis, lipid metabolism, and reduction of inflammatory markers.[1][4] Its mechanism of action is multifaceted, involving partial agonism of peroxisome proliferator-activated receptor-gamma (PPARγ), activation of bitter taste receptors (TAS2Rs) leading to GLP-1 secretion, and enhancement of adipocyte function.[1][5][6] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used in its evaluation.

Introduction and Chemical Profile

This compound is the potassium salt of a tetrahydro iso-alpha acid, a class of compounds also known as isohumulones.[2] These compounds are derived from the isomerization and reduction of humulones, the alpha acids found in hops.[1][7] The development of a stereochemically pure form like this compound allows for consistent biological activity and a well-defined pharmacological profile, overcoming the limitations of using heterogeneous hop extracts.[1][7] Its unique structure confers a distinct spectrum of biological activities compared to full PPARγ agonists like rosiglitazone, suggesting a different and potentially safer therapeutic window.[1][3]

Mechanism of Action

This compound exerts its therapeutic effects through multiple signaling pathways, demonstrating a complex and synergistic mechanism of action.

-

Partial PPARγ Agonism: this compound is a weak, partial agonist of PPARγ.[1][3] This interaction is specific, as it does not activate PPARα or PPARδ.[8] This partial agonism stimulates lipogenesis in adipocytes but results in a gene expression profile that is markedly different from full PPARγ agonists, potentially contributing to its unique anti-diabetic effects without the same side-effect profile.[1][8]

-

Anti-Inflammatory Effects: A key feature of this compound is its potent anti-inflammatory activity. In vitro, it dose-dependently inhibits the secretion of several key inflammatory mediators, including Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and RANTES in lipopolysaccharide (LPS)-activated human monocytes.[1] This effect is not observed with the full PPARγ agonist rosiglitazone, indicating a distinct anti-inflammatory mechanism.[1] In human trials, treatment with this compound led to a significant decrease in plasma tumor necrosis factor-α (TNF-α), a key cytokine in obesity-linked insulin (B600854) resistance.[2][4]

-

Bitter Taste Receptor (TAS2R) Activation: this compound has been identified as a selective agonist for the human bitter taste receptor TAS2R1 and its mouse ortholog, mTas2r108.[6][7] These receptors are expressed on enteroendocrine cells in the gut.[6][9] Activation of these receptors by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion and improves glucose homeostasis.[6][10]

-

Enhanced Adipocyte Function: In human studies, this compound treatment significantly increased both total and high-molecular-weight (HMW) adiponectin in plasma.[2][4] This is achieved through a post-transcriptional mechanism that increases adiponectin secretion from subcutaneous white adipose tissue (SC WAT).[5][11] Furthermore, this compound enhances mitochondrial function and potentiates β-adrenergic signaling in adipocytes, which may contribute to weight loss and improved metabolic health.[5][11][12]

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative findings from preclinical and clinical evaluations of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Result | Citation |

| PPARγ Agonism | - | EC50 | 14.0 µM (Partial Agonist) | [8] |

| Lipogenesis | 3T3-L1 Adipocytes | Fold Induction (vs. Control) | ~2.0-fold at 25 µM | [1][8] |

| Lipogenesis | Human SC Adipocytes | Fold Induction (vs. Control) | 2.4-fold at 10 µM | [1][8] |

| Anti-Inflammatory | THP-1 Monocytes | MCP-1 Inhibition (LPS-stimulated) | Dose-dependent reduction | [1] |

| Anti-Inflammatory | THP-1 Monocytes | IL-6 Inhibition (LPS-stimulated) | Dose-dependent reduction | [1] |

| Anti-Inflammatory | THP-1 Monocytes | RANTES Inhibition (LPS-stimulated) | Dose-dependent reduction | [1] |

| GLP-1 Secretion | STC-1 Enteroendocrine Cells | Active GLP-1 Release | Significant increase | [6] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Treatment | Key Outcome | Result | Citation |

| Diet-Induced Obesity (DIO) Mice | 100-200 mg/kg bid for 30 days | Body Fat Mass | Significant reduction | [1][7] |

| DIO Mice | 100-200 mg/kg bid for 30 days | Glucose AUC (OGTT) | Significant reduction | [1][7] |

| DIO Mice | 200 mg/kg bid for 30 days | Insulin AUC (OGTT) | Significant reduction | [1] |

| Zucker Diabetic Fatty (ZDF) Rats | 100-200 mg/kg bid for 32 days | Hemoglobin A1c (HbA1c) | Significant, dose-dependent reduction | [1][3] |

| ZDF Rats | 100-200 mg/kg bid for 32 days | Weight Gain | Dose-dependent reduction | [1][3] |

| ZDF Rats | 100-200 mg/kg bid for 32 days | Total Cholesterol | Significant, dose-dependent reduction | [1][3] |

| ZDF Rats | 200 mg/kg bid for 30 days | Triglycerides | Significant reduction | [1][3] |

Table 3: Clinical Efficacy of this compound in Insulin-Resistant Humans

| Study Population | Treatment | Parameter | Baseline (Mean ± SEM) | Post-Treatment (Mean ± SEM) | P-value | Citation |

| 9 Obese, Prediabetic Subjects | Up to 1000 mg bid for 28 days | Plasma TNF-α (pg/mL) | 2.8 ± 0.3 | 2.3 ± 0.3 | < 0.05 | [2] |

| 9 Obese, Prediabetic Subjects | Up to 1000 mg bid for 28 days | Plasma Adiponectin (µg/mL) | 6.0 ± 0.9 | 7.4 ± 1.1 | < 0.05 | [2] |

| 9 Obese, Prediabetic Subjects | Up to 1000 mg bid for 28 days | Plasma HMW Adiponectin (µg/mL) | 2.4 ± 0.6 | 3.5 ± 0.8 | < 0.05 | [2] |

| 9 Obese, Prediabetic Subjects | Up to 1000 mg bid for 28 days | Triglycerides (4h post-meal, mg/dL) | 185 ± 13 | 155 ± 13 | < 0.05 | [2][13] |

| 9 Obese, Prediabetic Subjects | Up to 1000 mg bid for 28 days | SC WAT Adiponectin Secretion (ng/g/h) | ~2000 | ~3000 | < 0.05 | [5] |

| 9 Obese, Prediabetic Subjects | Up to 1000 mg bid for 28 days | SC WAT HMW Adiponectin Secretion (ng/g/h) | ~800 | ~1200 | < 0.05 | [5] |

Key Experimental Protocols

In Vitro Anti-Inflammatory Assay

-

Cell Line: Human monocytic THP-1 cells.

-

Protocol:

-

THP-1 cells are pre-incubated with various concentrations of this compound (e.g., 6.25 to 50 µM) or vehicle control for 1 hour.

-

Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

-

The incubation continues overnight.

-

The cell culture medium is collected, and the levels of secreted inflammatory markers (MCP-1, IL-6, RANTES) are quantified using standard immunoassay techniques (e.g., ELISA).

-

-

Reference: [1]

In Vivo Oral Glucose Tolerance Test (OGTT) in DIO Mice

-

Animal Model: C57BL/6 mice on a high-fat diet (e.g., 60% kcal from fat) for a specified duration to induce obesity and insulin resistance.

-

Protocol:

-

Mice are treated orally (e.g., twice daily) with this compound (e.g., 25, 50, 100, 200 mg/kg), vehicle control, or positive controls (e.g., metformin, pioglitazone) for the study duration (e.g., 30 days).

-

After the treatment period, mice are fasted overnight (approx. 16 hours).

-

A baseline blood sample is taken from the tail vein to measure fasting glucose.

-

A glucose solution is administered via oral gavage (e.g., 2 g/kg body weight).

-

Blood samples are collected at specified time points (e.g., 15, 30, 60, and 120 minutes) post-glucose administration.

-

Plasma glucose and insulin levels are measured for each time point. The Area Under the Curve (AUC) is calculated to determine overall glucose tolerance.

-

-

Reference: [1]

Human Adipose Tissue Explant Culture

-

Objective: To measure protein secretion and gene expression from adipose tissue ex vivo.

-

Protocol:

-

Subcutaneous white adipose tissue (SC WAT) biopsies are obtained from participants before and after the 28-day treatment period with this compound.

-

A portion of the fresh biopsy (approx. 0.5 g) is immediately placed in Dulbecco's Modified Eagle Medium (DMEM).

-

The tissue is incubated for 1 hour at 37°C.

-

Following incubation, the medium is collected to measure the concentration of secreted proteins, such as total and HMW adiponectin, by ELISA. Results are normalized to the weight of the tissue and the duration of incubation (e.g., ng/g/h).

-

Another portion of the initial biopsy is snap-frozen in liquid nitrogen and stored at -80°C for subsequent gene expression analysis (e.g., Nanostring nCounter system).

-

Mandatory Visualizations

Caption: Multifaceted mechanism of action for this compound.

Caption: Workflow for assessing in vitro anti-inflammatory effects.

Caption: Relationship between mechanisms and therapeutic outcomes.

Conclusion

This compound is a promising therapeutic candidate with a novel, multi-pronged mechanism of action that favorably impacts key pathways underlying metabolic syndrome, type 2 diabetes, and chronic inflammation. Its ability to act as a partial PPARγ agonist, reduce inflammation, enhance adipocyte health, and stimulate GLP-1 secretion positions it as a unique agent in the landscape of metabolic drugs.[1][5][6] The compound's distinct profile compared to full PPARγ agonists suggests the potential for a favorable safety and efficacy balance.[1] Further clinical investigation is warranted to fully elucidate its long-term benefits and therapeutic potential in human populations.

References

- 1. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans [frontiersin.org]

- 12. "The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function " by Brian S. Finlin, Beibei Zhu et al. [uknowledge.uky.edu]

- 13. researchgate.net [researchgate.net]

mechanism of action of (+)-KDT501

An In-Depth Technical Guide on the Core Mechanism of Action of (+)-KDT501

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as INT-767, is a synthetic derivative of a hops isohumulone, investigated for its therapeutic potential in metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis (NASH). Its mechanism of action is multifaceted, engaging several key signaling pathways to exert its anti-inflammatory and metabolic benefits. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its interactions with the Farnesoid X Receptor (FXR), Takeda G protein-coupled receptor 5 (TGR5), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and its role in modulating NF-κB signaling, bitter taste receptor activation, adiponectin secretion, and mitochondrial function.

Core Pharmacological Profile: A Multi-Target Approach

This compound exhibits a unique pharmacological profile by acting as a dual agonist and partial agonist at several key metabolic and inflammatory receptors. This multi-target engagement is central to its therapeutic effects.

Dual Agonism of Farnesoid X Receptor (FXR) and Takeda G Protein-Coupled Receptor 5 (TGR5)

This compound is a potent dual agonist of FXR, a nuclear receptor, and TGR5, a G protein-coupled receptor, both of which are critical regulators of bile acid, glucose, and lipid metabolism.[1][2]

Partial Agonism of Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

This compound acts as a partial agonist of PPARγ, a key regulator of adipogenesis and insulin (B600854) sensitivity.[3] This partial agonism is thought to contribute to its beneficial metabolic effects without the adverse effects associated with full PPARγ agonists.[3]

Anti-inflammatory Activity via NF-κB Inhibition

A significant component of this compound's mechanism is its anti-inflammatory action, which is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[3]

Stimulation of GLP-1 Secretion via Bitter Taste Receptor Activation

This compound has been shown to activate bitter taste receptors in the gastrointestinal tract, leading to the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with potent glucose-lowering effects.[4][5]

Modulation of Adiponectin Secretion and Mitochondrial Function

In human adipose tissue, this compound has been observed to increase the secretion of total and high-molecular-weight (HMW) adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties.[6][7] Furthermore, it enhances mitochondrial function in adipocytes.[6][7]

Quantitative Pharmacological Data

The following table summarizes the quantitative data on the pharmacological activity of this compound at its primary molecular targets.

| Target | Activity | EC50 | Assay System | Reference |

| Farnesoid X Receptor (FXR) | Dual Agonist | 30 nM | PerkinElmer AlphaScreen assay | [1][2] |

| Takeda G protein-coupled receptor 5 (TGR5) | Dual Agonist | 630 nM | Time-resolved fluorescence resonance energy transfer | [1][2] |

| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Partial Agonist | 14.0 µM | PPARγ reporter assay | [3] |

| Free Fatty Acid Receptor 4 (FFA4/GPR120) | Agonist | 30.3 µM | Not specified | [8] |

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of this compound are a result of its modulation of several interconnected signaling pathways.

FXR and TGR5 Signaling

As a dual agonist of FXR and TGR5, this compound integrates signals from both the nuclear receptor and GPCR pathways to regulate metabolism. FXR activation in the liver and intestine modulates the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.[9][10] TGR5 activation, particularly in enteroendocrine L-cells, stimulates the secretion of GLP-1.[1]

PPARγ Partial Agonism

This compound's partial agonism of PPARγ leads to the activation of genes involved in adipocyte differentiation and lipid metabolism, contributing to improved insulin sensitivity.[3]

NF-κB Inhibition

This compound exerts anti-inflammatory effects by inhibiting the NF-κB pathway. This leads to a reduction in the expression of pro-inflammatory cytokines.[3]

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the .

PPARγ Reporter Assay

-

Objective: To determine the agonist activity of this compound on PPARγ.

-

Methodology: PPAR reporter cells are treated with various concentrations of this compound. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and DMSO as a negative control. After a 20-hour incubation, luminescence is measured to quantify reporter gene activation.[11]

-

Cell Line: PPARγ reporter cells (e.g., from Indigo Biosciences).[11]

FXR and TGR5 Activation Assays

-

Objective: To quantify the dual agonist activity of this compound on FXR and TGR5.

-

Methodology for FXR: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is used to measure the interaction of FXR with its coactivator in the presence of this compound.[1]

-

Methodology for TGR5: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed to measure the activation of TGR5 by this compound.[1]

GLP-1 Secretion Assay

-

Objective: To assess the ability of this compound to stimulate GLP-1 secretion.

-

Methodology: Enteroendocrine cell lines (e.g., STC-1) are incubated with varying concentrations of this compound. The supernatant is then collected, and the concentration of active GLP-1 is measured using an ELISA kit.[12]

-

Cell Line: Murine enteroendocrine STC-1 cells.[12]

Anti-inflammatory Assay in Monocytes

-

Objective: To evaluate the anti-inflammatory effects of this compound.

-

Methodology: Human monocytic THP-1 cells are pre-incubated with this compound before being stimulated with an inflammatory agent like lipopolysaccharide (LPS). The levels of pro-inflammatory cytokines and chemokines (e.g., MCP-1, IL-6, RANTES) in the cell culture medium are then quantified using a multiplex assay.[3]

-

Cell Line: Human monocytic THP-1 cells.[3]

Adiponectin Secretion and Mitochondrial Function Assays

-

Objective: To determine the effect of this compound on adiponectin secretion and mitochondrial function in human adipocytes.

-

Methodology for Adiponectin Secretion: Subcutaneous white adipose tissue (SC WAT) explants from human subjects are incubated with or without this compound. The concentration of total and HMW adiponectin in the culture medium is measured by ELISA.[6]

-

Methodology for Mitochondrial Function: Differentiated 3T3-L1 adipocytes are treated with this compound, and the rate of fatty acid oxidation is measured to assess mitochondrial function.[6]

Conclusion

The is complex and involves the modulation of multiple key signaling pathways that are central to metabolic regulation and inflammation. Its ability to act as a dual FXR/TGR5 agonist, a partial PPARγ agonist, an inhibitor of NF-κB signaling, and a stimulator of GLP-1 and adiponectin secretion provides a strong rationale for its development as a therapeutic agent for metabolic diseases. The pleiotropic nature of its activity suggests that it may offer a more holistic approach to treating complex multifactorial conditions like type 2 diabetes and NASH. Further research into the intricate interplay of these pathways will continue to illuminate the full therapeutic potential of this compound.

References

- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of the semisynthetic bile acid derivative INT-767, a dual farnesoid X receptor and TGR5 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal bitter taste receptor activation alters hormone secretion and imparts metabolic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Dual Farnesoid X Receptor/TGR5 Agonist INT-767 Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

The Effects of (+)-KDT501 on Adipocyte Function: A Technical Overview

Introduction

(+)-KDT501 is a novel, semi-synthetic isohumulone (B191587) derivative, chemically derived from hop extracts, that has demonstrated significant potential in modulating metabolic parameters.[1][2] As a member of the isohumulone class of compounds, it has been investigated for its anti-diabetic and anti-inflammatory properties.[1][3] Research indicates that adipocytes are a primary target for this compound, where it exerts pleiotropic effects that improve overall adipose tissue function, particularly in the context of obesity and insulin (B600854) resistance.[4][5] This technical guide provides an in-depth summary of the current understanding of this compound's impact on adipocyte biology, focusing on its molecular mechanisms, effects on gene expression, and functional outcomes. It is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Mechanisms of Action

This compound influences adipocyte function through a multi-faceted mechanism that includes weak partial agonism of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), enhancement of mitochondrial function, and potentiation of β-adrenergic signaling.[1][4] Unlike full PPARγ agonists such as rosiglitazone, this compound's gene expression profile is distinct, suggesting a unique mode of action.[1][6] It also exhibits anti-inflammatory effects, which may contribute to its beneficial impact on dysfunctional adipose tissue commonly seen in metabolic syndrome.[1][5]

Signaling Pathway of this compound in Adipocytes

The diagram below illustrates the proposed signaling cascade initiated by this compound in adipocytes. The compound enhances β-adrenergic receptor signaling, boosts mitochondrial biogenesis and function, and acts as a partial agonist on PPARγ. These actions collectively lead to increased adiponectin secretion, enhanced lipolysis, and a greater potential for thermogenesis.

Caption: Proposed signaling mechanism of this compound in adipocytes.

Quantitative Effects of this compound on Adipocyte Function

Clinical and in vitro studies have quantified the effects of this compound on various aspects of adipocyte function. The data are summarized in the tables below.

Table 1: Effect of this compound on Adiponectin Secretion

This table presents data from a study on subcutaneous white adipose tissue (SC WAT) explants from obese, insulin-resistant human subjects treated with this compound for 28 days.[4]

| Parameter | Pre-treatment | Post-treatment | P-value |

| Total Adiponectin Secretion (ng/g/h) | Mean ± SEM | Mean ± SEM | < 0.05 |

| HMW Adiponectin Secretion (ng/g/h) | Mean ± SEM | Mean ± SEM | < 0.05 |

| Data derived from a phase II clinical trial with nine participants. Secretion was measured from adipose tissue explants.[4][7] |

Table 2: Effect of this compound on Lipogenesis in Adipocytes

This table shows the fold-induction of lipogenesis in 3T3-L1 and primary human subcutaneous adipocytes following treatment with this compound compared to other compounds.[1]

| Cell Type | Compound | Concentration | Fold Induction (vs. DMSO) |

| 3T3-L1 Adipocytes | Rosiglitazone | 10 µM | ~2.8 |

| This compound | 3.125 µM | Dose- | |

| This compound | 6.25 µM | dependent | |

| This compound | 12.5 µM | increase | |

| This compound | 25 µM | ~2.0 (max) | |

| Human Subcutaneous Adipocytes | Rosiglitazone | 1 µM | ~10.3 |

| PGJ2 | 10 µM | ~8.8 | |

| Telmisartan | 10 µM | ~3.5 | |

| This compound | 10 µM | ~2.4 | |

| Lipogenesis was quantified by Oil Red O staining.[1][8] |

Table 3: Effect of this compound on Adipocyte Mitochondrial Respiration

This table summarizes the impact of this compound on mitochondrial function in cultured adipocytes.[4]

| Cell Type | Treatment | Parameter | Result | P-value |

| Mouse Primary Brown Adipocytes | This compound (10 µM) | Oxygen Consumption Rate (Response to Norepinephrine) | Potentiated | < 0.001 |

| 3T3-L1 Adipocytes | This compound (10 µM) | Basal Fatty Acid Oxidation | Increased | < 0.001 |

| Maximal Fatty Acid Oxidation | Increased | < 0.001 | ||

| Mitochondrial function was assessed using a Seahorse XFe96 analyzer.[4][9] |

Table 4: Effect of this compound on Adipose Tissue Gene Expression

This table highlights significant changes in gene expression in human SC WAT after 28 days of this compound treatment, particularly in response to a cold stimulus.[4]

| Gene Category | Gene Name | Change in Expression (Cold Response) | P-value |

| Thermogenesis | UCP1 | Increased | < 0.05 |

| DIO2 | Increased | < 0.05 | |

| Lipolysis | PNPLA2 (ATGL) | Increased | < 0.05 |

| LIPE (HSL) | Increased | < 0.05 | |

| β-Adrenergic Signaling | ADRB1 | Increased | < 0.05 |

| ADRB2 | Increased | < 0.01 | |

| Gene expression was measured using the Nanostring nCounter system. The table shows genes with a significantly different response to cold after KDT501 treatment compared to before.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the function of this compound.

Protocol 1: Human Adipose Tissue Explant Culture and Adiponectin Assay

This protocol describes the methodology used to measure adiponectin secretion from human adipose tissue.[4]

Caption: Workflow for human adipose tissue explant culture and adiponectin analysis.

-

Tissue Collection : Subcutaneous white adipose tissue biopsies are obtained from participants before and after a 28-day treatment period with this compound.[4]

-

Explant Preparation : The tissue is immediately placed in sterile saline and transported to the lab. It is then minced into small fragments (approximately 10-20 mg), washed with phosphate-buffered saline (PBS), and placed in culture wells.[4]

-

Incubation : Tissue explants are incubated in Dulbecco's Modified Eagle's Medium (DMEM) for 1 hour at 37°C to allow for the secretion of adipokines into the medium.[4]

-

Sample Collection : After incubation, the conditioned medium is collected and stored at -80°C until analysis. The tissue fragments are blotted dry and weighed.[4]

-

Adiponectin Measurement : The concentrations of total and high-molecular-weight (HMW) adiponectin in the conditioned medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

-

Data Normalization : Secretion rates are calculated and normalized to the tissue weight and incubation time, expressed as ng/g/h.[5]

Protocol 2: In Vitro Adipocyte Culture and Lipogenesis Assay

This protocol details the differentiation of preadipocytes and the subsequent measurement of lipid accumulation.[1][10]

Caption: Workflow for in vitro adipocyte differentiation and lipogenesis assay.

-

Cell Culture : 3T3-L1 preadipocytes or primary human subcutaneous preadipocytes are cultured to confluence in standard growth medium.[10]

-

Differentiation : Differentiation is induced by treating the confluent cells with a differentiation cocktail containing 0.5 mM methylisobutylxanthine (IBMX), 0.5 µM dexamethasone, and 10 µg/mL insulin for two days. The medium is then changed to a progression medium containing only insulin for another two days, followed by maintenance medium.[10]

-

Treatment : Throughout the maturation phase (typically 6-10 days), cells are treated with this compound, a positive control (e.g., rosiglitazone), or a vehicle control (DMSO).[1][10]

-

Oil Red O Staining : After treatment, cells are washed with PBS and fixed with 10% formalin. The fixed cells are then stained with an Oil Red O solution to visualize intracellular lipid droplets.

-

Quantification : The stained lipid droplets are photographed. For quantification, the Oil Red O dye is extracted from the cells using isopropanol, and the absorbance of the extract is measured using a spectrophotometer (typically at ~500 nm). The results are expressed as fold induction compared to the vehicle control.[8]

Protocol 3: Adipocyte Mitochondrial Function Analysis

This protocol outlines the use of Seahorse XF technology to measure mitochondrial respiration and fatty acid oxidation.[4]

-

Cell Culture and Treatment : Mouse primary brown adipocytes or differentiated 3T3-L1 adipocytes are seeded in a Seahorse XF culture plate. Cells are treated with this compound (e.g., 10 µM), a control compound, or vehicle for a specified period (16-48 hours).[4]

-

Oxygen Consumption Rate (OCR) Measurement :

-

The cell culture medium is replaced with XF Assay Medium, and the plate is incubated in a non-CO2 incubator.

-

The plate is loaded into a Seahorse XFe96 analyzer to measure basal OCR.

-

To assess the response to β-adrenergic stimulation, norepinephrine (B1679862) is injected, and OCR is measured in real-time.[4]

-

-

Fatty Acid Oxidation (FAO) Rate Measurement :

-

3T3-L1 adipocytes are treated for 48 hours with this compound.[4]

-

The assay is performed in FAO Assay Medium. Basal (endogenous) FAO is measured first.

-

To measure maximal oxidation capacity, exogenous palmitate conjugated to BSA is injected, and the increase in OCR is recorded. The rate of fatty acid oxidation is calculated based on the change in oxygen consumption.[4][9]

-

Conclusion

This compound demonstrates a unique and beneficial profile of activity on adipocyte function. It enhances adiponectin secretion, potentiates β-adrenergic signaling, and boosts mitochondrial fatty acid oxidation.[4][7] While it does induce lipogenesis, its activity as a weak partial PPARγ agonist distinguishes it from full agonists, potentially offering a more favorable safety profile.[1][6] The compound's ability to improve the transcriptional response of adipose tissue to thermogenic stimuli further highlights its potential as a therapeutic agent for metabolic diseases.[4][11] The collective data suggest that this compound improves the overall health and function of adipocytes, contributing to systemic benefits such as reduced inflammation and improved glucose and lipid metabolism.[2][12] Further research into its specific interactions with nuclear receptors and signaling pathways will continue to elucidate its full therapeutic potential.

References

- 1. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans [frontiersin.org]

- 6. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Influence of a KDT501, a Novel Isohumulone, on Adipocyte Function in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. frontiersin.org [frontiersin.org]

- 12. researchgate.net [researchgate.net]

(+)-KDT501 as a GLP-1 secretagogue

An In-depth Technical Guide to (+)-KDT501: A Novel GLP-1 Secretagogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a stereochemically pure derivative of isohumulones from hop extracts, has emerged as a promising therapeutic agent for metabolic diseases, primarily through its action as a glucagon-like peptide-1 (GLP-1) secretagogue. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its interaction with bitter taste receptors and subsequent downstream signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the key biological processes to facilitate further research and development in this area.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone with well-established roles in glucose homeostasis, including stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.[1][2] Therapeutic strategies aimed at enhancing GLP-1 signaling are therefore of significant interest for the treatment of type 2 diabetes and obesity. This compound represents a novel class of oral agents that stimulate endogenous GLP-1 secretion.[3][4] Research has demonstrated that this compound improves glucose tolerance, reduces body weight and fat mass, and exerts anti-inflammatory effects in preclinical models.[3][5] This guide delves into the technical details of its primary mechanism of action as a GLP-1 secretagogue.

Mechanism of Action: A Bitter Taste Receptor Agonist

The primary mechanism by which this compound elicits GLP-1 secretion is through the activation of extraoral bitter taste receptors (TAS2Rs) located on enteroendocrine L-cells in the gastrointestinal tract.[3][6]

-

Receptor Specificity : this compound is a selective agonist for human TAS2R1 and its mouse ortholog, Tas2r108.[4][7]

-

Signaling Cascade : Upon binding to TAS2R1/Tas2r108, this compound initiates a G protein-coupled signaling cascade. This involves the activation of gustducin (B1178931) (a G protein subunit), leading to the activation of phospholipase C β2 (PLCβ2). PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent opening of the transient receptor potential cation channel subfamily M member 5 (TRPM5) leads to further calcium influx and cell depolarization. This cascade of events culminates in the secretion of GLP-1 from the L-cells.[4]

Signaling Pathway Diagram

Caption: this compound signaling pathway for GLP-1 secretion in L-cells.

Secondary Mechanisms of Action

While the primary mechanism of this compound is the activation of bitter taste receptors, it has also been reported to exhibit activity at other metabolic targets, which may contribute to its overall therapeutic profile.

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonism : this compound has been shown to be a weak, partial agonist of PPARγ.[5] This activity may contribute to its effects on lipogenesis and insulin sensitivity.[5]

-

G Protein-Coupled Receptor 40 (GPR40/FFAR1) Agonism : Some evidence suggests that isohumulones can act as agonists for GPR40, another receptor involved in fatty acid-stimulated GLP-1 and insulin secretion.[8][9] The precise contribution of this mechanism to the effects of this compound requires further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Effects of this compound on GLP-1 Secretion and Glucose Homeostasis

| Parameter | Animal Model | Treatment | Result | Reference |

| Plasma GLP-1 | Diet-Induced Obese (DIO) Mice | 150 mg/kg daily for 4 days | >10-fold increase | [4] |

| Glucose Tolerance | DIO Mice | Single oral dose | Enhanced | [3] |

| Insulin Sensitivity | DIO Mice | 150 mg/kg daily for 4 days | Improved | [4] |

| Body Weight | DIO Mice | Chronic treatment | Reduced | [3] |

| Fat Mass | DIO Mice | Chronic treatment | Reduced | [3] |

Table 2: In Vitro Receptor Activation Profile of this compound

| Receptor | Assay Type | Cell Line | Result (EC50) | Reference |

| PPARγ | Reporter Assay | - | 14.0 µM (weak partial agonism) | [5] |

| TAS2R1 (human) | Calcium Mobilization | HEK293 | Specific agonist | [7] |

| Tas2r108 (mouse) | Calcium Mobilization | HEK293 | Specific agonist | [7] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of .

In Vitro GLP-1 Secretion Assay

Objective : To measure the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine cell line.

Cell Line : STC-1 or NCI-H716 cells.

Materials :

-

STC-1 or NCI-H716 cells

-

DMEM (for STC-1) or RPMI-1640 (for NCI-H716) with 10% FBS

-

Krebs-Ringer Bicarbonate Buffer (KRBB)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Forskolin/IBMX)

-

DPP-IV inhibitor

-

GLP-1 ELISA kit

Procedure :

-

Seed STC-1 or NCI-H716 cells in a 24-well plate and grow to 80-90% confluency.

-

Wash the cells twice with KRBB.

-

Pre-incubate the cells in KRBB for 1-2 hours at 37°C.

-

Aspirate the pre-incubation buffer and add KRBB containing various concentrations of this compound, vehicle control (DMSO), or positive control.

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant, add a DPP-IV inhibitor, and centrifuge to remove cell debris.

-

Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Lyse the cells to determine total protein content for normalization of GLP-1 secretion data.

Experimental Workflow Diagram

Caption: Workflow for in vitro GLP-1 secretion assay.

TAS2R1/Tas2r108 Activation Assay (Calcium Mobilization)

Objective : To determine if this compound activates TAS2R1 or Tas2r108.

Cell Line : HEK293 cells stably expressing a Gα15-gustducin chimera.

Materials :

-

HEK293-Gα15/gustducin cells

-

Expression plasmids for human TAS2R1 or mouse Tas2r108

-

Transfection reagent

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., HBSS)

Procedure :

-

Transiently transfect HEK293-Gα15/gustducin cells with the TAS2R1 or Tas2r108 expression plasmid.

-

Plate the transfected cells into a 96-well or 384-well black-walled, clear-bottom plate.

-

After 24-48 hours, load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells with assay buffer.

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

-

Add various concentrations of this compound to the wells and immediately measure the change in fluorescence over time.

-

Analyze the data to determine the dose-dependent increase in intracellular calcium, indicating receptor activation.

Logical Relationships of this compound's Multi-Target Effects

The therapeutic effects of this compound on metabolic health are likely a result of its combined actions on multiple targets. The following diagram illustrates the logical relationship between these actions and the observed physiological outcomes.

Caption: Logical relationships of this compound's multi-target effects.

Conclusion

This compound is a novel GLP-1 secretagogue that acts primarily through the activation of the bitter taste receptor TAS2R1 in the gastrointestinal tract. This mechanism, potentially complemented by its partial agonism of PPARγ, leads to a range of beneficial metabolic effects, including improved glucose homeostasis, weight loss, and reduced inflammation in preclinical models. The detailed information provided in this technical guide is intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other bitter taste receptor agonists for the treatment of metabolic diseases.

References

- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.au.dk [pure.au.dk]

- 3. Intestinal bitter taste receptor activation alters hormone secretion and imparts metabolic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Isohumulone Derivative (+)-KDT501: A Technical Guide to its Interaction with Bitter Taste Receptors and Metabolic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-KDT501, a novel synthetic isohumulone (B191587) derivative, has emerged as a significant area of interest in metabolic disease research. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its interaction with bitter taste receptors (TAS2Rs) and the subsequent downstream signaling events that contribute to its beneficial metabolic effects. This document summarizes key quantitative data, details experimental protocols for studying this compound, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Extracts from the hops plant (Humulus lupulus) have long been recognized for their bitter taste, a property primarily attributed to a class of compounds known as isohumulones. Beyond their use in the brewing industry, these compounds have been investigated for their potential therapeutic benefits, including anti-inflammatory and anti-diabetic properties.[1] However, the heterogeneity of these natural extracts has posed challenges for mechanistic studies. This compound is a stereochemically pure, synthetic derivative of a hops tetrahydro-isoalpha acid that has been developed to overcome these limitations, allowing for a more precise investigation of its biological activities.[2]

Research has demonstrated that the metabolic benefits of this compound are, at least in part, mediated by its activation of specific bitter taste receptors.[3][4] These G protein-coupled receptors (GPCRs), traditionally associated with the perception of bitter taste in the oral cavity, are also expressed in extra-oral tissues, including the gastrointestinal tract, where they play a role in nutrient sensing and hormonal regulation.[3][4] This guide will delve into the specifics of this compound's interaction with these receptors and the resulting physiological responses.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor/Target | Cell Line | Value | Reference |

| Agonist Activity | Human TAS2R1 | HEK293 | Agonist | [2] |

| Agonist Activity | Mouse Tas2r108 | HEK293 | Agonist | [2][3] |

| EC50 for PPARγ Activity | PPARγ | - | 14.0 µM | |

| GLP-1 Secretion | STC-1 enteroendocrine cells | STC-1 | Stimulated | [2] |

Note: Specific EC50 values for this compound on TAS2R1 and Tas2r108 were not explicitly stated in the reviewed literature.

Table 2: In Vivo Effects of this compound in Rodent Models of Diet-Induced Obesity (DIO)

| Parameter | Model | Treatment Details | Outcome | Reference |

| Body Weight | DIO Mice | Chronic oral administration | Reduced | [3] |

| Fat Mass | DIO Mice | Chronic oral administration | Reduced | [3] |

| Glucose Tolerance | DIO Mice | Acute and chronic oral administration | Improved | [3] |

| Insulin Sensitivity | DIO Mice | Chronic oral administration | Improved | [3] |

| Plasma GLP-1 Levels | DIO Mice | Acute oral administration | Increased | [5] |

| Energy Expenditure | DIO Mice | Chronic oral administration | Increased | [3] |

| Plasma Lipids | DIO Mice | Chronic oral administration | Normalized | [3] |

Table 3: Effects of this compound in Prediabetic Humans

| Parameter | Study Population | Treatment Details | Outcome | Reference |

| Post-meal Plasma Triglycerides | Insulin-resistant, prediabetic | 28 days of oral administration | Reduced | |

| Systemic Inflammation Markers | Insulin-resistant, prediabetic | 28 days of oral administration | Reduced |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and the workflows of the primary experimental assays used in its study.

Signaling Pathway of this compound via Bitter Taste Receptor Activation

Caption: Signaling pathway of this compound through TAS2R activation.

Experimental Workflow for TAS2R Activation Assay

Caption: Workflow for the TAS2R activation (calcium mobilization) assay.

Experimental Workflow for GLP-1 Secretion Assay

References

- 1. KDT501, a derivative from hops, normalizes glucose metabolism and body weight in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intestinal bitter taste receptor activation alters hormone secretion and imparts metabolic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Effects of KDT501 on Metabolic Parameters in Insulin-Resistant Prediabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]

(+)-KDT501 Regulation of Gene Expression in Adipose Tissue: A Technical Guide

Executive Summary

(+)-KDT501 is a novel, stereochemically pure isohumulone (B191587) derived from hops with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] In adipose tissue, its mechanism of action is pleiotropic, primarily characterized by its activity as a weak, partial peroxisome proliferator-activated receptor γ (PPARγ) agonist and a potent enhancer of β-adrenergic signaling.[1][3] This dual action results in a unique gene expression profile distinct from full PPARγ agonists like thiazolidinediones.[1][4] In human subcutaneous adipose tissue, this compound treatment reduces the expression of genes involved in fatty acid synthesis and triglyceride formation.[3][5] Furthermore, it significantly potentiates the cold-induced expression of genes critical for thermogenesis and lipolysis.[3][6][7] These effects are coupled with an enhanced mitochondrial function in adipocytes and a post-transcriptional increase in adiponectin secretion, highlighting its potential as a therapeutic agent for metabolic syndrome.[3][7]

Core Mechanisms of Action in Adipocytes

This compound modulates adipocyte function through at least two primary signaling pathways, leading to a distinct profile of gene regulation.

Partial Agonism of PPARγ

Peroxisome proliferator-activated receptor γ (PPARγ) is a master regulator of adipogenesis and lipid metabolism.[8][9] Full agonists, such as thiazolidinediones, robustly activate PPARγ, leading to broad changes in gene expression related to lipid storage and insulin (B600854) sensitivity.[10][11] this compound acts as a weak, partial PPARγ agonist.[1][2] This results in a more selective modulation of gene expression, promoting lipogenesis to a lesser extent than full agonists but still contributing to its anti-diabetic effects.[1][2] This selective modulation may avoid some of the side effects associated with full PPARγ activation.[8]

Potentiation of β-Adrenergic Signaling

In adipose tissue, β-adrenergic signaling, typically triggered by catecholamines in response to stimuli like cold, is crucial for initiating lipolysis and thermogenesis.[3] this compound has been shown to significantly potentiate this pathway.[3][6][7] While not directly activating the receptor, it enhances the downstream cellular response to β-adrenergic stimuli. This leads to a more robust induction of thermogenic genes and greater mitochondrial fatty acid oxidation, particularly after a cold challenge.[3] This mechanism is consistent with observed increases in the expression of genes like PGC1α and PPARα in human adipose tissue following treatment.[3]

Regulation of Gene Expression in Adipose Tissue

Studies in obese, insulin-resistant human subjects have elucidated specific changes in subcutaneous white adipose tissue (SC WAT) gene expression following 28 days of this compound treatment.[3]

Effects on Basal Gene Expression

Under basal (non-cold-stimulated) conditions, this compound treatment leads to a significant downregulation of key genes involved in lipid synthesis and storage.[3][5] This suggests a shift away from de novo lipogenesis and triglyceride formation in the resting state.

Cold-Stimulated Gene Expression

The most pronounced effects of this compound on gene expression were observed when treatment was combined with a cold stimulus.[3] This combination revealed an enhanced transcriptional response, strongly inducing genes associated with thermogenesis (beiging of white fat) and fat catabolism.[3][7] Before treatment, cold stimulus slightly decreased or had no effect on these genes; after treatment, the same stimulus caused a significant increase in their expression.[3]

Data Summary

The following tables summarize the quantitative gene expression data from a phase II clinical trial involving nine obese, insulin-resistant participants.[3]

Table 1: Basal Gene Expression Changes in Human SC WAT After this compound Treatment

| Gene | Function | Fold Change | p-value | Citation |

|---|---|---|---|---|

| ACACA | Fatty Acid Synthesis | 0.86 | 0.038 | [3][5] |

| DGAT | Triglyceride Formation | 0.87 | 0.043 | [3][5] |

| LPL | Lipid & Lipoprotein Uptake | Tendency to decrease | 0.068 | [3][5] |

| ADIPOQ | Adiponectin | Unchanged | N/A |[3] |

Table 2: Cold-Stimulated Gene Expression Changes in Human SC WAT After this compound Treatment

| Gene | Function | Observation | p-value | Citation |

|---|---|---|---|---|

| PGC1α | Thermogenesis, Mitochondrial Biogenesis | Expression increased with cold | < 0.05 | [3] |

| TMEM26 | Beige Adipocyte Marker | Expression increased with cold | < 0.05 | [3] |

| PPARα | Fatty Acid Oxidation, Thermogenesis | Expression increased with cold | < 0.05 | [3] |

| VEGF | Angiogenesis, Beiging | Expression increased with cold | < 0.01 | [3] |

| LPL | Lipid & Lipoprotein Uptake | Expression increased with cold | N/A | [3] |

| PAI-1 | Inhibitor of Fibrinolysis | Cold-induced increase was blunted | < 0.05 | [3] |

Note: p-values represent the significance of the differential response to cold before and after this compound treatment.

Key Experimental Protocols

The findings described are supported by rigorous clinical and in vitro methodologies.

In Vivo Analysis of Human Adipose Tissue Gene Expression

This protocol was central to understanding this compound's effects in a clinical setting.[3][6]

-

Study Design: A phase II clinical trial with nine obese participants characterized by prediabetes or metabolic syndrome.[3][7]

-